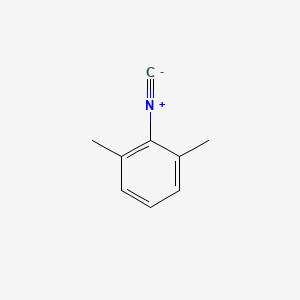

2,6-Dimethylphenyl isocyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141690. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyano-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJLFZHMJDSJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182048 | |

| Record name | 2,6-Dimethylphenylisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2769-71-3 | |

| Record name | 2,6-Dimethylphenyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2769-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylphenyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylphenyl isocyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylphenylisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-xylyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-XYLYL ISONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD977ELU5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylphenyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and key applications of 2,6-dimethylphenyl isocyanide, a versatile building block in organic chemistry. The information is presented to be a valuable resource for professionals in research and development.

Introduction

This compound, also known as 2,6-xylyl isocyanide, is an organic compound with the chemical formula (CH₃)₂C₆H₃NC.[1] Its structure features an isocyanide functional group attached to a 2,6-dimethylphenyl moiety.[2] The unique electronic properties of the isocyanide group, with its ambiphilic reactivity, make it a valuable reagent in a variety of chemical transformations, most notably in isocyanide-based multicomponent reactions (IMCRs).[3] These reactions, such as the Ugi and Passerini reactions, are powerful tools for the rapid synthesis of complex molecules and compound libraries, which is of significant interest in drug discovery and development.[4][5]

Physicochemical and Spectroscopic Data

The key physical and spectroscopic properties of this compound are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉N | [6] |

| Molecular Weight | 131.17 g/mol | [1][7] |

| Monoisotopic Mass | 131.0735 Da | [8] |

| Appearance | Crystalline powder | [2][7] |

| Melting Point | 72-76 °C | [2][7] |

| Boiling Point | 50-53 °C @ 0.01 Torr | [2] |

| CAS Number | 2769-71-3 | [6][7] |

Table 2: Spectroscopic Data

| Technique | Key Features | Reference(s) |

| Infrared (IR) Spectroscopy | Characteristic strong N≡C stretching vibration expected around 2120–2180 cm⁻¹ | [8][9] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data available in spectral databases. | [8] |

| Mass Spectrometry (MS) | Exact mass confirmed by high-resolution mass spectrometry. | [8] |

Synthesis Methodologies

There are two primary methods for the synthesis of this compound: the dehydration of N-(2,6-dimethylphenyl)formamide and the Hofmann carbylamine reaction.

This is the most common and generally preferred method, involving a two-step process: formylation of 2,6-dimethylaniline (B139824) followed by dehydration of the resulting formamide (B127407).[10][11]

Step 1: Synthesis of N-(2,6-dimethylphenyl)formamide

The formylation of 2,6-dimethylaniline can be achieved using various reagents, such as ethyl formate (B1220265) or formic acid.[10]

Step 2: Dehydration to this compound

Several dehydrating agents can be employed for this step. The use of phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) (TEA) is a highly efficient and rapid method.[12] Alternative, less toxic reagents include p-toluenesulfonyl chloride (TsCl) and a combination of triphenylphosphine (B44618) (PPh₃) and iodine.[10][13][14]

Experimental Protocol: Dehydration using Phosphorus Oxychloride (POCl₃) [12]

-

To a solution of N-(2,6-dimethylphenyl)formamide (2 mmol) in triethylamine (2 mL), add phosphorus oxychloride (0.2 mL, 2 mmol) at 0 °C.

-

Stir the reaction mixture for approximately 5 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture directly onto a packed silica (B1680970) gel column.

-

Elute the product using 100% diethyl ether to afford the pure this compound in high yield.

The general workflow for this synthesis is depicted below.

Caption: Workflow for the synthesis of this compound via formamide dehydration.

Also known as the Hofmann isocyanide synthesis, this is a classic method for preparing isocyanides from primary amines.[9][15] The reaction involves treating 2,6-dimethylaniline with chloroform (B151607) in the presence of a strong base, such as alcoholic potassium hydroxide (B78521) (KOH).[9] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.[15][16]

Experimental Protocol: Hofmann Carbylamine Reaction [15][16]

-

Dissolve 2,6-dimethylaniline in alcoholic potassium hydroxide.

-

Add chloroform to the mixture.

-

Gently heat the reaction mixture.

-

The formation of this compound is indicated by its characteristic and potent, unpleasant odor.

-

Isolate and purify the product using standard laboratory techniques such as extraction and distillation or chromatography.

The reaction mechanism is outlined in the diagram below.

References

- 1. This compound = 98.0 GC 2769-71-3 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 6. scbt.com [scbt.com]

- 7. This compound = 98.0 GC 2769-71-3 [sigmaaldrich.com]

- 8. This compound | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 14. [PDF] Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine | Semantic Scholar [semanticscholar.org]

- 15. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 16. scienceinfo.com [scienceinfo.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,6-Dimethylphenyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 2,6-dimethylphenyl isocyanide. It details the synthesis, spectroscopic characterization, and geometric parameters of this compound, supported by experimental data from X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The unique electronic nature of the isocyanide functionality, characterized by its ambiphilic reactivity, is also discussed. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure

This compound, also known as 2,6-xylyl isocyanide, is an aromatic organic compound with the chemical formula C₉H₉N.[1] The molecule consists of a 2,6-dimethylphenyl group attached to an isocyanide functional group (-N≡C). The presence of the two methyl groups ortho to the isocyanide substituent introduces significant steric hindrance, which influences the molecule's conformation and reactivity.

Crystallographic Data

The precise geometric parameters of this compound have been determined by single-crystal X-ray diffraction. The crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 155748.[1] Key bond lengths and angles are summarized in the table below.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C(isocyanide)-N | Data to be extracted from CCDC 155748 |

| N-C(aromatic) | Data to be extracted from CCDC 155748 | |

| C-C (aromatic, avg.) | Data to be extracted from CCDC 155748 | |

| C-C (methyl) | Data to be extracted from CCDC 155748 | |

| Bond Angles | C-N-C | Data to be extracted from CCDC 155748 |

| N-C-C (aromatic) | Data to be extracted from CCDC 155748 | |

| C-C-C (aromatic, avg.) | Data to be extracted from CCDC 155748 |

Note: The specific values for bond lengths and angles are pending retrieval from the Crystallographic Information File (CIF) associated with CCDC deposition number 155748.

Bonding

The isocyanide functional group exhibits a unique bonding arrangement that is best described as a resonance hybrid of two principal contributing structures: a zwitterionic form with a triple bond between nitrogen and carbon, and a neutral form with a double bond. The zwitterionic form is generally considered the major contributor to the ground state electronic structure. This electronic configuration imparts ambiphilic character to the isocyanide carbon, allowing it to act as both a nucleophile and an electrophile.

The steric bulk of the two ortho-methyl groups on the phenyl ring can influence the orientation of the isocyanide group relative to the aromatic plane. This steric hindrance can also affect the accessibility of the isocyanide carbon for chemical reactions.

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the dehydration of the corresponding N-formamide precursor, N-(2,6-dimethylphenyl)formamide.[2][3][4]

Step 1: Synthesis of N-(2,6-dimethylphenyl)formamide

This precursor can be synthesized by the formylation of 2,6-dimethylaniline (B139824).

-

Materials: 2,6-dimethylaniline, formic acid (or ethyl formate), and a suitable solvent (e.g., toluene).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylaniline in the chosen solvent.

-

Add an excess of formic acid (or ethyl formate) to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent and excess reagent under reduced pressure.

-

The crude N-(2,6-dimethylphenyl)formamide can be purified by recrystallization or column chromatography.

-

Step 2: Dehydration of N-(2,6-dimethylphenyl)formamide

The formamide (B127407) is then dehydrated to yield the isocyanide.[2][3][4]

-

Materials: N-(2,6-dimethylphenyl)formamide, phosphorus oxychloride (POCl₃), triethylamine (or another suitable base like pyridine), and a dry, inert solvent (e.g., dichloromethane).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2,6-dimethylphenyl)formamide in the dry solvent.

-

Add triethylamine to the solution and cool the mixture in an ice bath (0 °C).

-

Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid or a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be analyzed.

-

Instrumentation: A standard Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Spectroscopic Data

Infrared Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the isocyanide (-N≡C) stretching vibration.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| -N≡C stretch | ~2120 | Strong |

| Aromatic C=C stretch | ~1600-1450 | Medium-Strong |

| C-H stretch (aromatic) | ~3100-3000 | Medium |

| C-H stretch (methyl) | ~2970-2850 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.0 | m | 3H | Aromatic protons |

| ~2.4 | s | 6H | Methyl protons |

¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~160-170 | Isocyanide carbon (-N≡C) |

| ~130-140 | Aromatic carbons (quaternary) |

| ~125-130 | Aromatic carbons (CH) |

| ~18-20 | Methyl carbons |

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. The combination of crystallographic and spectroscopic data offers a comprehensive understanding of this important chemical entity. The provided experimental protocols for its synthesis and characterization will be a valuable resource for researchers working with this compound. The unique electronic properties of the isocyanide group, coupled with the steric influence of the dimethylphenyl moiety, make this molecule a versatile building block in various fields of chemical science.

References

- 1. This compound | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,6-Dimethylphenyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethylphenyl isocyanide (CAS 2769-71-3), a versatile building block in organic synthesis. The document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the available spectroscopic information in a structured format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that publicly available, comprehensive datasets for this specific compound are limited. The information presented here is compiled from various sources and may be supplemented with expected values based on the chemical structure.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.1 | m | 3H | Ar-H |

| ~2.4 | s | 6H | Ar-CH₃ |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is an estimation based on the structure and available information.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-160 | -N≡C |

| ~135-130 | Ar-C (quaternary, C-CH₃) |

| ~130-125 | Ar-C (quaternary, C-N≡C) |

| ~129-127 | Ar-CH |

| ~19-17 | Ar-CH₃ |

Note: The isocyanide carbon signal is typically found in the downfield region. Specific shifts are dependent on experimental conditions.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2120 | Strong, Sharp | -N≡C stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (from CH₃) |

| ~1600-1585 | Medium-Weak | Aromatic C=C stretch |

| ~1470 | Medium | Aromatic C=C stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 131 | High | [M]⁺ (Molecular Ion) |

| 116 | Moderate | [M - CH₃]⁺ |

| 104 | Moderate | [M - HCN]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation patterns can be complex and are dependent on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans for both the background and the sample.

-

Resolution: 4 cm⁻¹.

-

Procedure:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Place the sample on the crystal and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

If using a direct insertion probe, place a small amount of the solid sample in a capillary tube.

Data Acquisition:

-

Mass Spectrometer: A mass spectrometer with an EI source.

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and expected fragments.

-

Inlet System: Direct insertion probe or gas chromatography (GC-MS). If using GC-MS, a suitable temperature program for the GC column will be required.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical connections between different analytical techniques for structural elucidation.

Caption: General workflow for the spectroscopic analysis of an organic compound.

"literature review on the chemistry of 2,6-dimethylphenyl isocyanide"

An In-depth Technical Guide to the Chemistry of 2,6-Dimethylphenyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry of this compound, a versatile reagent and ligand in modern organic and inorganic chemistry. Known for its unique electronic properties and steric profile, this isocyanide serves as a critical building block in multicomponent reactions, a ligand in coordination chemistry, and a tool in the synthesis of complex organic molecules. This document details its synthesis, properties, reactivity, and applications, supported by experimental protocols and quantitative data.

Core Properties and Specifications

This compound, also known as xylyl isocyanide (CNXyl), is an aromatic isocyanide notable for the steric hindrance provided by the two methyl groups ortho to the isocyano functional group. This structural feature influences its reactivity and coordination behavior.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. It is typically a stable, solid compound under normal conditions.[1]

| Property | Value | Reference(s) |

| CAS Number | 2769-71-3 | [1][2] |

| Molecular Formula | C₉H₉N | [2][3] |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | White to off-white powder/solid | |

| Melting Point | 72-75 °C | |

| Solubility | Insoluble in water | [4][5] |

| IUPAC Name | 2-isocyano-1,3-dimethylbenzene | [3] |

| Synonyms | vic.-m-Xylyl isocyanide, 2,6-Xylyl isocyanide | [2] |

Synthesis of this compound

The most common and reliable method for synthesizing this compound is the two-step sequence involving the formylation of 2,6-dimethylaniline (B139824) followed by the dehydration of the resulting formamide.[6][7] This procedure avoids the use of highly toxic reagents like phosgene.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Dehydration of N-(2,6-dimethylphenyl)formamide

This protocol is a representative example based on common dehydration methods.[6][7]

-

Formylation: In a round-bottom flask, dissolve 2,6-dimethylaniline in a suitable solvent like toluene. Add ethyl formate and a catalytic amount of a base such as triethylamine.[6] Reflux the mixture until the starting amine is consumed (monitored by TLC). After cooling, purify the resulting N-(2,6-dimethylphenyl)formamide via silica (B1680970) gel chromatography.

-

Dehydration: Dissolve the purified N-(2,6-dimethylphenyl)formamide in a dry, aprotic solvent such as dichloromethane (B109758) or pyridine (B92270) under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a dehydrating agent. Common choices include phosphorus oxychloride (POCl₃), tosyl chloride (TsCl) in the presence of a base like pyridine, or triphosgene.[6]

-

Allow the reaction to stir at room temperature until completion. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the amide carbonyl peak and appearance of the isocyanide N≡C stretch).

-

Upon completion, quench the reaction by carefully adding it to an ice-water mixture or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Chemical Behavior

The isocyanide functional group is characterized by its dual electronic nature, exhibiting both nucleophilic (carbenoid) and electrophilic character at the terminal carbon. This allows it to participate in a wide array of chemical transformations.

Coordination Chemistry

This compound is an excellent ligand for a variety of transition metals, forming stable organometallic complexes.[8] The isocyanide carbon acts as a strong σ-donor, while the π* orbitals can accept electron density from the metal (π-backbonding), similar to carbon monoxide.[9] It has been used to synthesize novel iron, molybdenum, and rhenium complexes.[4][10] In medicinal chemistry, it has been studied for its ability to coordinate with copper ions in the active sites of metalloenzymes.[9][11]

Caption: Coordination of this compound to a metal center.

Multicomponent Reactions (MCRs)

Isocyanides are cornerstone reagents in MCRs, which allow for the synthesis of complex, drug-like molecules in a single, efficient step. This compound is frequently used in reactions like the Ugi and Passerini reactions.[12] For example, it can react with an aldehyde, an amine, and a carboxylic acid in an Ugi four-component reaction to produce a complex α-acylamino amide scaffold. It has also been shown to react with dialkyl acetylenedicarboxylates and β-diketones to generate highly functionalized 4H-chromenes.[13]

Caption: Role of this compound in a generic Ugi MCR.

Other Organic Transformations

Recent research has expanded the utility of this compound. In one notable application, it participates in visible-light-induced photocatalytic reactions with electron-poor organic bromides to form secondary amides.[14] This radical pathway involves the isocyanide acting as a radical acceptor to generate a key imidoyl radical intermediate.

Applications in Research and Development

The unique reactivity of this compound makes it valuable in several areas:

-

Drug Discovery and Medicinal Chemistry: Its use in MCRs provides rapid access to diverse libraries of complex molecules for screening.[12] Its ability to act as a ligand for metalloenzymes also makes it a useful probe for studying enzyme mechanisms and designing inhibitors.[9][11]

-

Organometallic Chemistry and Catalysis: It is used to synthesize and modify organometallic complexes, which can serve as catalysts for various organic transformations.[8]

-

Materials Science: The isocyanide group can be used to functionalize surfaces, such as gold or silver nanoparticles, to study the effects of organic vapors.[8]

Spectroscopic Data

Characterization of this compound and its reaction products relies on standard spectroscopic techniques.

| Technique | Key Feature | Typical Value(s) | Reference(s) |

| FT-IR | Isocyanide (N≡C) stretch | ~2129-2160 cm⁻¹ | [9] |

| ¹H NMR | Methyl protons (-CH₃) | ~2.30 ppm (singlet, 6H) | [14] |

| Aromatic protons (Ar-H) | ~7.16-7.20 ppm (multiplet, 3H) | [14] | |

| ¹³C NMR | Isocyanide carbon (-N≡C) | Varies; often in the 160-170 ppm range | - |

| Methyl carbons (-CH₃) | ~21.4 ppm | [14] |

Note: NMR chemical shifts are dependent on the solvent used. The values cited are from a reaction product containing the 2,6-dimethylphenylamino moiety in CDCl₃.[14]

References

- 1. fishersci.com [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2769-71-3 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 8. This compound | Semantic Scholar [semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Properties and Frontier Molecular Orbitals of 2,6-Dimethylphenyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenyl isocyanide, a sterically hindered aryl isocyanide, is a versatile building block in organic synthesis, particularly in multicomponent reactions. Its electronic structure, governed by the interplay between the aromatic ring and the isocyanide functional group, dictates its reactivity and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the electronic properties and frontier molecular orbitals (FMOs) of this compound. While direct experimental and computational data for the isolated molecule are not extensively reported in the literature, this document outlines the established methodologies for their determination and presents a framework for understanding its chemical behavior.

Introduction

This compound, also known as 2,6-xylyl isocyanide, belongs to the class of organic isocyanides (or isonitriles), which are characterized by a C≡N functional group. The carbon atom of the isocyanide is divalent and exhibits both nucleophilic and electrophilic character, making it a unique synthon in organic chemistry. The presence of two methyl groups in the ortho positions of the phenyl ring introduces significant steric hindrance, which influences its reactivity and the stability of its coordination complexes. Understanding the electronic properties and the nature of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting its role in chemical reactions and for the rational design of novel molecules.

Electronic Properties and Quantitative Data

Table 1: Key Electronic Properties of Phenyl Isocyanides

| Property | This compound | Phenyl Isocyanide (for comparison) | Method of Determination |

| HOMO Energy | Data not available | -8.8 eV (Experimental) | Photoelectron Spectroscopy |

| Data not available | -6.2 eV (Computational, DFT) | Density Functional Theory | |

| LUMO Energy | Data not available | -0.5 eV (Computational, DFT) | Density Functional Theory |

| HOMO-LUMO Gap | Data not available | 5.7 eV (Computational, DFT) | Density Functional Theory |

| Dipole Moment | Data not available | 3.5 D | Microwave Spectroscopy |

| Ionization Potential | Data not available | 8.8 eV | Photoelectron Spectroscopy |

| Electron Affinity | Data not available | Data not available | Electron Transmission Spectroscopy |

Note: The computational values for phenyl isocyanide are illustrative and can vary depending on the level of theory and basis set used.

Frontier Molecular Orbitals (FMOs)

The reactivity of this compound is largely governed by its frontier molecular orbitals.

-

HOMO: The Highest Occupied Molecular Orbital is typically of π-character, with significant electron density on the aromatic ring and the isocyanide carbon. This orbital is involved in reactions where the isocyanide acts as a nucleophile. The electron-donating methyl groups are expected to raise the energy of the HOMO compared to unsubstituted phenyl isocyanide, potentially enhancing its nucleophilicity.

-

LUMO: The Lowest Unoccupied Molecular Orbital is expected to be a π* orbital with a large coefficient on the isocyanide carbon. This orbital accepts electron density in reactions where the isocyanide acts as an electrophile or as a π-acceptor ligand in organometallic complexes.

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and spectroscopic properties.

Experimental Protocols

Synthesis of this compound

Several methods are available for the synthesis of aryl isocyanides. A common and reliable laboratory-scale synthesis involves the dehydration of the corresponding formamide (B127407).

Protocol: Dehydration of N-(2,6-dimethylphenyl)formamide

-

Step 1: Formylation of 2,6-Dimethylaniline (B139824).

-

To a solution of 2,6-dimethylaniline (1.0 eq) in an appropriate solvent (e.g., toluene (B28343) or ethyl formate), add an excess of formic acid or ethyl formate (B1220265) (as both reactant and solvent).

-

The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the solvent and excess reagent are removed under reduced pressure to yield N-(2,6-dimethylphenyl)formamide, which can be purified by recrystallization or column chromatography.

-

-

Step 2: Dehydration to the Isocyanide.

-

Dissolve the N-(2,6-dimethylphenyl)formamide (1.0 eq) in a dry, aprotic solvent such as dichloromethane (B109758) or toluene, in the presence of a base (e.g., triethylamine (B128534) or pyridine, 2.0-3.0 eq).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), or triphosgene (B27547) dropwise with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is typically stirred at room temperature for a few hours until the formamide is consumed.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium carbonate or bicarbonate.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

-

Determination of Electronic Properties

a) Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the electronic transitions and estimate the HOMO-LUMO gap.

-

Procedure:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.

-

The wavelength of maximum absorption (λmax) corresponding to the π-π* transition can be used to approximate the HOMO-LUMO energy gap using the equation E = hc/λmax.

-

b) Photoelectron Spectroscopy (PES)

-

Objective: To experimentally determine the ionization potential and the energy levels of the molecular orbitals.

-

Procedure:

-

A gaseous sample of this compound is irradiated with a high-energy monochromatic photon source (e.g., He(I) radiation at 21.22 eV).

-

The kinetic energy of the photoemitted electrons is measured.

-

The binding energy of the electrons in the molecular orbitals is calculated using the equation: Binding Energy = Photon Energy - Kinetic Energy.

-

The first peak in the photoelectron spectrum corresponds to the ionization potential and the energy of the HOMO.

-

c) Computational Chemistry - Density Functional Theory (DFT)

-

Objective: To calculate the energies of the frontier molecular orbitals, the HOMO-LUMO gap, dipole moment, and other electronic properties.

-

Procedure:

-

The molecular geometry of this compound is first optimized using a suitable level of theory, for example, B3LYP with a 6-31G(d) basis set, using software such as Gaussian or ORCA.

-

A frequency calculation is performed on the optimized geometry to ensure it is a true energy minimum.

-

Single-point energy calculations are then performed to obtain the energies of the molecular orbitals (including HOMO and LUMO), the total electronic energy, and the dipole moment.

-

The ionization potential and electron affinity can be estimated using Koopmans' theorem or by calculating the energy difference between the neutral molecule and its corresponding cation and anion (ΔSCF method).

-

Reactivity and Signaling Pathways

This compound is a key reactant in several multicomponent reactions, such as the Passerini and Ugi reactions. These reactions are powerful tools for the rapid generation of molecular complexity from simple starting materials.

The Passerini Three-Component Reaction

The Passerini reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. The following diagram illustrates the generally accepted mechanism of the Passerini reaction.

Caption: Mechanism of the Passerini Three-Component Reaction.

Conclusion

This compound is a valuable reagent with a rich and complex reactivity profile that is fundamentally governed by its electronic structure. While a detailed quantitative picture of its electronic properties is yet to be fully elucidated in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and application. The experimental and computational protocols outlined herein offer a clear path for researchers to further investigate the electronic properties of this and related isocyanides, which will undoubtedly lead to new discoveries and applications in drug development and materials science.

Thermodynamic Stability of 2,6-Dimethylphenyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 2,6-dimethylphenyl isocyanide. Due to the limited availability of direct experimental thermodynamic data for this specific compound, this guide synthesizes information from related compounds and theoretical principles to evaluate its stability. It covers synthesis, general stability considerations, likely decomposition pathways, and detailed hypothetical protocols for experimental and computational determination of its thermodynamic properties. The steric hindrance provided by the two ortho-methyl groups is a key factor influencing its stability and reactivity. This document aims to serve as a valuable resource for professionals working with this and similar sterically hindered isocyanides in fields such as coordination chemistry and drug development.

Introduction

This compound, a member of the aryl isocyanide family, is a versatile building block in organic synthesis and coordination chemistry.[1] Its utility in multicomponent reactions and as a ligand for transition metals makes understanding its stability crucial for reaction design, storage, and handling.[2][3] The isocyanide functional group (–N≡C) is isoelectronic with carbon monoxide and exhibits a unique electronic structure with both nucleophilic and electrophilic character at the carbon atom.[4][5]

The thermodynamic stability of a compound is a measure of its energy content relative to its constituent elements or other reference states and is quantified by thermodynamic parameters such as the enthalpy of formation (ΔHf°) and the Gibbs free energy of formation (ΔGf°). A less positive or more negative value for these parameters indicates greater thermodynamic stability.[6] For isocyanides, a key aspect of their thermodynamic landscape is their isomerization to the more stable nitrile isomers.[7]

This guide will explore the factors influencing the thermodynamic stability of this compound, with a particular focus on the impact of the sterically demanding 2,6-dimethylphenyl group.

Synthesis and General Stability

Synthesis

The most common and effective method for the synthesis of this compound is the dehydration of N-(2,6-dimethylphenyl)formamide.[8][9] This reaction is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine (B92270) or triethylamine.[9][10]

Experimental Protocol: Synthesis of this compound

Materials:

-

N-(2,6-dimethylphenyl)formamide

-

Phosphorus oxychloride (POCl3)

-

Pyridine (dried)

-

Dichloromethane (B109758) (CH2Cl2, dried)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Nitrogen or Argon gas supply

Procedure:

-

A solution of N-(2,6-dimethylphenyl)formamide in dry dichloromethane is prepared in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen/argon inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

Dry pyridine is added to the solution.

-

Phosphorus oxychloride is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for a specified time (e.g., 2 hours) and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then carefully poured into ice-cold saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Safety Precautions: Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.[9]

General Stability Considerations

This compound is generally considered to be stable under normal laboratory conditions when stored in a cool, dry place, away from strong oxidizing agents. However, like other isocyanides, it is susceptible to certain degradation pathways:

-

Acid-catalyzed hydrolysis: Isocyanides can be hydrolyzed to the corresponding formamides in the presence of acid.[5]

-

Polymerization: Some isocyanides can undergo polymerization, which can be initiated by acids or other catalysts.[5]

-

Oxidation: The isocyanide group can be oxidized, and it is recommended to handle the compound under an inert atmosphere.[8]

-

Thermal Decomposition: At elevated temperatures, isocyanides can decompose. The primary thermal decomposition pathway is isomerization to the corresponding nitrile.[7]

The steric hindrance provided by the two ortho-methyl groups on the phenyl ring is expected to play a significant role in the kinetic stability of this compound. These bulky groups can shield the isocyanide functional group from attack by reagents and may also influence the rate of isomerization.[11][12]

Thermodynamic Data

Computationally Estimated Thermodynamic Data

Computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules for which experimental data is lacking.[13][14] High-level ab initio or density functional theory (DFT) methods can be employed to calculate the electronic energy of the molecule, from which thermodynamic properties can be derived.

The following table presents hypothetical, estimated values for the thermodynamic properties of this compound and its corresponding nitrile isomer, 2,6-dimethylbenzonitrile. These values are for illustrative purposes and would need to be confirmed by dedicated computational studies. The greater stability of the nitrile isomer is a general trend for isocyanide-nitrile pairs.[7]

| Compound | Formula | ΔHf° (gas, 298.15 K) (kJ/mol) (Estimated) | ΔGf° (gas, 298.15 K) (kJ/mol) (Estimated) |

| This compound | C9H9N | +250 | +350 |

| 2,6-Dimethylbenzonitrile | C9H9N | +150 | +280 |

Note: These are estimated values based on general trends and should be replaced with experimentally or computationally validated data when available.

Proposed Experimental Determination of Thermodynamic Data

Bomb calorimetry is the standard experimental technique for determining the enthalpy of combustion of a solid or liquid organic compound. From the enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Protocol: Determination of Enthalpy of Combustion by Bomb Calorimetry

Apparatus:

-

Isoperibol bomb calorimeter

-

Benzoic acid (for calibration)

-

This compound sample

-

Oxygen supply

-

Fuse wire

-

Crucible

Procedure:

-

Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter system.

-

Sample Preparation: A pellet of a known mass of this compound is placed in the crucible. A fuse wire is attached to the ignition system and placed in contact with the sample.

-

Assembly and Combustion: The crucible is placed inside the bomb, which is then sealed and pressurized with a known excess of pure oxygen. The bomb is placed in the calorimeter bucket containing a known mass of water. The sample is ignited, and the temperature change of the water is recorded with high precision.

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. This value is then used to determine the standard enthalpy of combustion per mole of the compound.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) is calculated from the standard enthalpy of combustion (ΔHc°) using the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)) and the balanced chemical equation for combustion. For C9H9N(s) + 11.25 O2(g) → 9 CO2(g) + 4.5 H2O(l) + 0.5 N2(g), the equation is: ΔHf°(C9H9N) = 9 * ΔHf°(CO2) + 4.5 * ΔHf°(H2O) - ΔHc°(C9H9N).

Decomposition Pathways and Kinetics

The primary decomposition pathway for aryl isocyanides at elevated temperatures is isomerization to the more thermodynamically stable nitrile. Other decomposition routes may become significant at higher temperatures.

Isomerization to 2,6-Dimethylbenzonitrile

The unimolecular isomerization of an isocyanide to a nitrile is a well-studied reaction.[7] This process is thermally induced and proceeds through a cyclic transition state.

Caption: Isomerization of this compound to its nitrile isomer.

The rate of this isomerization is influenced by the steric and electronic properties of the aryl group. The bulky methyl groups in the 2 and 6 positions may sterically hinder the rearrangement, potentially leading to a higher activation energy compared to less substituted aryl isocyanides.

Thermal Decomposition Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and decomposition of this compound.

Experimental Protocol: Thermal Decomposition Analysis by TGA/DSC

Apparatus:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC

-

Inert gas supply (e.g., Nitrogen, Argon)

-

Sample pans (e.g., aluminum, alumina)

Procedure:

-

A small, known mass of this compound is placed in a sample pan.

-

The sample is placed in the STA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled inert atmosphere.

-

The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

The TGA curve will indicate the temperature at which decomposition (mass loss) begins. The DSC curve will show endothermic or exothermic events associated with phase transitions (melting) and decomposition. An exothermic peak corresponding to the isomerization to the nitrile may be observed before significant mass loss.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive assessment of the thermodynamic stability of this compound, combining both computational and experimental approaches.

Caption: Workflow for assessing the thermodynamic stability.

Conclusion

The thermodynamic stability of this compound is a critical parameter for its application in various chemical syntheses. While specific experimental thermodynamic data are currently lacking, this guide provides a framework for its evaluation based on established principles and methodologies. The presence of the ortho-methyl groups is expected to confer a degree of kinetic stability by sterically hindering decomposition pathways, including the inherent tendency of isocyanides to isomerize to their more thermodynamically stable nitrile counterparts. The detailed experimental and computational protocols outlined herein provide a roadmap for future research to quantify the thermodynamic properties of this important chemical building block. Such data will be invaluable for optimizing reaction conditions, ensuring safe handling and storage, and advancing its use in drug discovery and materials science.

References

- 1. This compound [stenutz.eu]

- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. scbt.com [scbt.com]

- 5. This compound | Fisher Scientific [fishersci.ca]

- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. This compound | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atct.anl.gov [atct.anl.gov]

- 10. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 2,6-Dimethylphenyl isocyanate, 98% | Fisher Scientific [fishersci.ca]

- 13. This compound | Semantic Scholar [semanticscholar.org]

- 14. Thermodynamic stability of various phases of zinc tin oxides from ab initio calculations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

"solubility of 2,6-dimethylphenyl isocyanide in common organic solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,6-dimethylphenyl isocyanide (also known as 2,6-xylyl isocyanide). Due to a lack of readily available quantitative data in published literature, this document focuses on qualitative solubility, predicted solubility based on chemical principles, and a detailed experimental protocol for researchers to determine precise solubility values in their own laboratories.

Introduction to this compound

This compound is an aromatic organic compound featuring an isocyanide functional group attached to a 2,6-dimethylphenyl (xylyl) ring. Its chemical structure dictates its physical properties and reactivity, making it a valuable reagent in various chemical syntheses, including multicomponent reactions and as a ligand in organometallic chemistry. Understanding its solubility is critical for reaction setup, solvent selection, purification processes, and formulation in drug development contexts.

Key Physical Properties:

-

CAS Number: 2769-71-3[1]

Solubility Profile

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., g/100 mL) for this compound in common organic solvents. However, a qualitative profile can be constructed from available safety data sheets and chemical principles.

2.1. Known Qualitative Data

The only consistently reported solubility information is its behavior in water.

| Solvent | Qualitative Solubility | Citation |

| Water | Insoluble | [3][5][7] |

2.2. Predicted Solubility in Organic Solvents

The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses a nonpolar aromatic ring with two methyl groups and a highly polar isocyanide functional group (-N≡C). This amphiphilic nature suggests a nuanced solubility profile.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane): The large nonpolar surface area of the xylyl group suggests some solubility, but the highly polar isocyanide group will limit it. Solubility is expected to be low to sparingly soluble .

-

Aromatic Solvents (e.g., Toluene, Benzene): These solvents are nonpolar but can engage in π-stacking interactions with the compound's benzene (B151609) ring. Solubility is predicted to be moderate to high .

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate): These solvents are well-suited to dissolve compounds like this compound. Their polarity can solvate the isocyanide group's dipole moment, while their organic nature accommodates the aromatic ring. Solubility is expected to be high to very soluble .

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, the isocyanide group is susceptible to reaction (hydrolysis) in protic media, especially under acidic or basic conditions. While it may dissolve, the solution's stability could be compromised over time. Initial solubility is predicted to be moderate .

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a detailed workflow for its implementation.[8]

3.1. Materials and Equipment

-

This compound, analytical grade

-

Selected organic solvents, HPLC grade

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the target temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[8]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. For fine suspensions, centrifugation may be required to achieve a clear supernatant.[8]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles.[8]

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC) to determine its concentration.

-

-

Calculation: The solubility is calculated from the measured concentration, accounting for all dilution factors. The result is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Isothermal shake-flask method workflow.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2,6-二甲基苯基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 2769-71-3 [m.chemicalbook.com]

- 6. 2,6-二甲基苯基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 2769-71-3 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 2,6-Dimethylphenyl Isocyanide: Commercial Availability, Synthesis, and Purity Assessment

This technical guide provides a comprehensive overview of 2,6-dimethylphenyl isocyanide, a versatile reagent in organic synthesis, particularly in multicomponent reactions. Aimed at researchers, scientists, and professionals in drug development, this document details its commercial suppliers, methods for its synthesis and purification, and protocols for assessing its purity.

Commercial Availability and Purity

This compound is readily available from several chemical suppliers. The purity of the commercially available product is typically high, as determined by gas chromatography (GC). A summary of prominent suppliers and their specified purity levels is presented in Table 1.

Table 1: Commercial Suppliers and Purity of this compound

| Supplier | Product Number | Stated Purity | Analytical Method |

| Sigma-Aldrich | 41413 | ≥98.0% | Gas Chromatography (GC) |

| Thermo Scientific Chemicals | --- | --- | --- |

| Santa Cruz Biotechnology | sc-255348 | --- | --- |

Note: Purity specifications and availability may vary. It is recommended to consult the supplier's certificate of analysis for lot-specific data.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves a two-step process starting from 2,6-dimethylaniline (B139824). The first step is the formylation of the aniline (B41778) to produce N-(2,6-dimethylphenyl)formamide, which is subsequently dehydrated to yield the isocyanide.

Synthesis of N-(2,6-dimethylphenyl)formamide

A general method for the formylation of anilines involves their reaction with formic acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,6-dimethylaniline (1.0 equivalent) and formic acid (1.2 equivalents).

-

Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

The crude N-(2,6-dimethylphenyl)formamide can be purified by recrystallization from a suitable solvent system, such as toluene (B28343) or a mixture of ethyl acetate (B1210297) and hexanes.

Dehydration of N-(2,6-dimethylphenyl)formamide to this compound

The dehydration of the formamide (B127407) is a critical step and can be achieved using various dehydrating agents. A widely used and effective method employs phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N).[1][2]

Experimental Protocol:

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve N-(2,6-dimethylphenyl)formamide (1.0 equivalent) in a dry solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[1]

-

Add triethylamine (2.0-3.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.0-1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (typically 1-2 hours), monitoring the progress by TLC.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or ice-cold water.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and reacts violently with water.

The overall synthetic pathway is illustrated in the following diagram:

References

- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development and Discovery of Aryl Isocyanides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl isocyanides, a class of organic compounds characterized by the isocyano functional group (–N≡C) attached to an aromatic ring, have a rich and intriguing history. Initially notorious for their potent and often unpleasant odors, these compounds have evolved from chemical curiosities to indispensable building blocks in modern organic synthesis, finding applications in multicomponent reactions, the synthesis of heterocyclic compounds, and materials science. This technical guide provides a comprehensive overview of the historical milestones, key synthetic discoveries, and evolving understanding of the structure and properties of aryl isocyanides.

Early Discoveries and the Birth of Isocyanide Chemistry

The story of isocyanides begins not with the aromatic variants, but with their aliphatic counterparts, in a serendipitous discovery that would lay the groundwork for the entire field.

1.1. Lieke's Accidental Synthesis (1859)

In 1859, while attempting to synthesize allyl cyanide from the reaction of allyl iodide with silver cyanide, the German chemist W. Lieke unexpectedly isolated a compound with a "penetrating, extremely unpleasant odour." This foul-smelling substance was the first synthesized isocyanide, allyl isocyanide. The reaction had proceeded through the nitrogen atom of the cyanide salt attacking the alkyl halide, a deviation from the expected carbon-alkylation.

1.2. Hofmann and Gautier: The First Syntheses of Aryl Isocyanides (1867-1868)

The first intentional and systematic syntheses of isocyanides, including the first aryl isocyanide, were reported shortly after Lieke's discovery. In 1867, August Wilhelm von Hofmann discovered that reacting a primary amine with chloroform (B151607) in the presence of a strong base produced a compound with the characteristic, and often offensive, isocyanide odor. This reaction, which became known as the Hofmann isocyanide synthesis or the carbylamine reaction , was found to be applicable to aromatic amines as well. By treating aniline (B41778) with chloroform and alcoholic potassium hydroxide (B78521), Hofmann was able to synthesize phenyl isocyanide, the parent compound of the aryl isocyanide family.[1][2]

Simultaneously, the French chemist A. Gautier was also exploring the synthesis of this new class of compounds. In 1867, he reported the preparation of isocyanides through the reaction of alkyl iodides with silver cyanide, similar to Lieke's initial observation.

The Hofmann carbylamine reaction, due to its reliability for primary amines, also became a qualitative chemical test for their detection, distinguished by the formation of the foul-smelling isocyanide.[3]

Key Synthetic Methodologies for Aryl Isocyanides

While the Hofmann isocyanide synthesis provided the initial entry into the world of aryl isocyanides, the ensuing decades saw the development of more refined and versatile synthetic methods.

2.1. The Hofmann Isocyanide Synthesis (Carbylamine Reaction)

This classical method involves the reaction of a primary aromatic amine with chloroform and a strong base, such as potassium hydroxide. The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate (:CCl₂), which is then attacked by the nucleophilic amine.

Experimental Protocol (Historical Example: Synthesis of Phenyl Isocyanide)

In a flask, a mixture of aniline, chloroform, and a concentrated solution of potassium hydroxide in ethanol (B145695) is gently heated. The reaction is typically accompanied by a vigorous reaction and the evolution of the characteristic, pungent odor of phenyl isocyanide. After the reaction subsides, the mixture is distilled to isolate the phenyl isocyanide. The crude product is then purified by fractional distillation.

Logical Workflow for the Hofmann Isocyanide Synthesis:

Caption: Logical workflow of the Hofmann isocyanide synthesis.

2.2. The Passerini Reaction (1921)

Discovered by Mario Passerini in 1921, the Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. This reaction provides a direct route to α-acyloxy amides and was one of the first multicomponent reactions to be discovered, showcasing the synthetic utility of isocyanides, including aryl isocyanides.[4][5]

Reaction Scheme for the Passerini Reaction:

Caption: Simplified reaction scheme of the Passerini reaction.

2.3. The Ugi Reaction (1959)

A significant leap in the application of isocyanides came with the discovery of the Ugi four-component reaction by Ivar Ugi in 1959.[5] This one-pot reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The Ugi reaction is renowned for its high atom economy and the ability to generate complex molecules in a single step, and it extensively utilizes aryl isocyanides as one of the key components.

Reaction Scheme for the Ugi Reaction:

Caption: Simplified reaction scheme of the Ugi four-component reaction.

Quantitative Data

3.1. Physical Properties of Early Synthesized Aryl Isocyanides

The early investigations into aryl isocyanides focused on their synthesis and basic characterization. Phenyl isocyanide, the simplest aryl isocyanide, is a colorless liquid with a characteristically strong and unpleasant odor.

| Compound | Formula | Boiling Point (°C) |

| Phenyl isocyanide | C₆H₅NC | 165-167 |

3.2. Spectroscopic Data: Infrared Spectroscopy

The advent of infrared (IR) spectroscopy in the mid-20th century provided a powerful tool for the characterization of isocyanides. The isocyano group exhibits a strong and sharp absorption band in a relatively uncongested region of the IR spectrum, making it a reliable diagnostic peak.

| Compound | Isocyanide Stretch (ν-N≡C) (cm⁻¹) |

| Phenyl isocyanide | ~2130 |

| p-Tolyl isocyanide | ~2125 |

| p-Chlorophenyl isocyanide | ~2135 |

The Discovery of Natural Aryl Isocyanides and the Modern Era

For nearly a century after their initial synthesis, isocyanides were considered purely synthetic curiosities. This perception changed dramatically in 1957 with the discovery of Xanthocillin, the first naturally occurring isocyanide, isolated from the mold Penicillium notatum. While Xanthocillin itself is not an aryl isocyanide, its discovery spurred interest in the natural occurrence and biological activity of isocyanides, leading to the eventual isolation of aryl isocyanide-containing natural products.

The latter half of the 20th century and the beginning of the 21st century have witnessed a renaissance in isocyanide chemistry. The development of new synthetic methods, a deeper understanding of their reactivity, and their utility in multicomponent reactions have solidified the position of aryl isocyanides as indispensable tools for synthetic chemists in academia and industry, particularly in the fields of drug discovery and materials science.

Conclusion

The journey of aryl isocyanides, from their malodorous beginnings in the mid-19th century to their current status as versatile synthetic building blocks, is a testament to the progress of organic chemistry. The pioneering work of Hofmann and Gautier paved the way for a field that now encompasses a vast array of synthetic transformations and has found a place in the natural world. The continued exploration of the unique reactivity of the isocyano group promises to unveil even more innovative applications for aryl isocyanides in the years to come.

References

- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 2. Phenyl isocyanide is prepared from aniline by a Rosenmunds class 12 chemistry CBSE [vedantu.com]

- 3. Hydantoin - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide: Health and Safety Information for Handling 2,6-Dimethylphenyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 2,6-dimethylphenyl isocyanide (CAS No. 2769-71-3), a versatile reagent in synthetic chemistry. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely. All quantitative data is summarized for clarity, and detailed experimental protocols for key toxicological assessments are provided.

Chemical and Physical Properties

This compound is a solid with a distinct, unpleasant odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2769-71-3 | [1] |

| Molecular Formula | C₉H₉N | [2] |